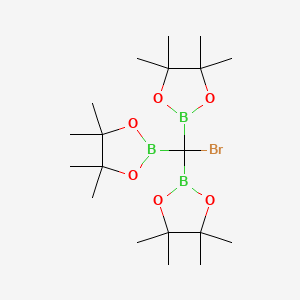
2,2',2''-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound that features three dioxaborolane groups attached to a central bromomethane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of bromomethane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: Palladium-based catalysts are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary but typically range from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling bromomethane and other reagents.
化学反应分析
Types of Reactions
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The dioxaborolane groups can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases and solvents like THF or DCM.
Coupling Reactions: Reagents include aryl halides and palladium catalysts. Conditions often involve bases like potassium carbonate and solvents such as ethanol or water.
Major Products
Substitution Reactions: Products include substituted methanes with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for potential use in drug discovery and development.
Biological Research: Utilized in the study of biological systems and as a tool for labeling and tracking biomolecules.
作用机制
The mechanism of action of 2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-carbon bonds. The dioxaborolane groups can interact with various molecular targets, facilitating reactions such as cross-coupling and substitution. The bromine atom can act as a leaving group, enabling the formation of new bonds with nucleophiles.
相似化合物的比较
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-Bromomethylphenylboronic acid pinacol ester
Uniqueness
2,2’,2’'-(Bromomethanetriyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its tri-dioxaborolane structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications, distinguishing it from other boron-containing compounds.
属性
CAS 编号 |
52293-03-5 |
|---|---|
分子式 |
C19H36B3BrO6 |
分子量 |
472.8 g/mol |
IUPAC 名称 |
2-[bromo-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H36B3BrO6/c1-13(2)14(3,4)25-20(24-13)19(23,21-26-15(5,6)16(7,8)27-21)22-28-17(9,10)18(11,12)29-22/h1-12H3 |
InChI 键 |
ARVDNRLCJPMGNH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(B3OC(C(O3)(C)C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



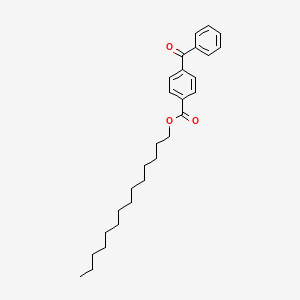
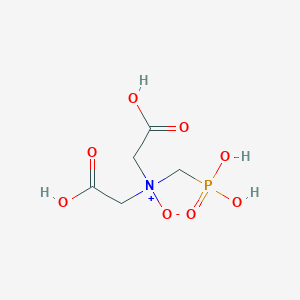
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
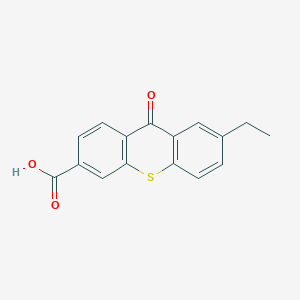


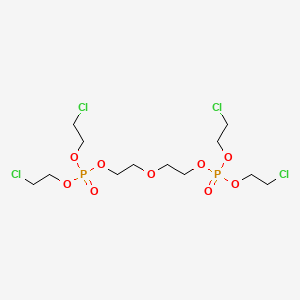
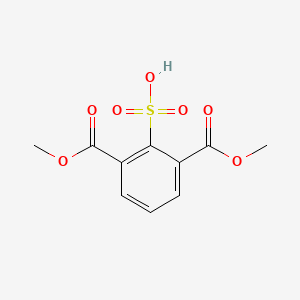
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
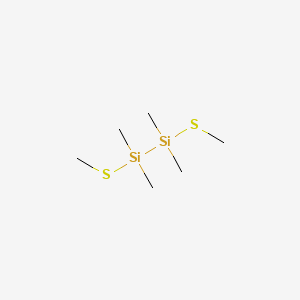

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)

